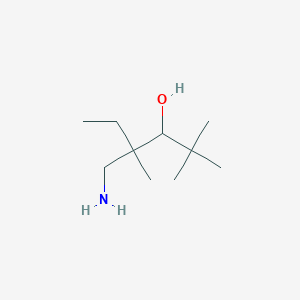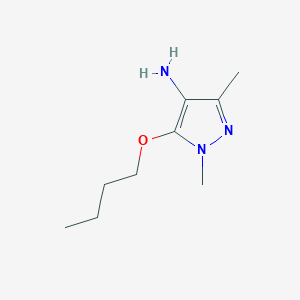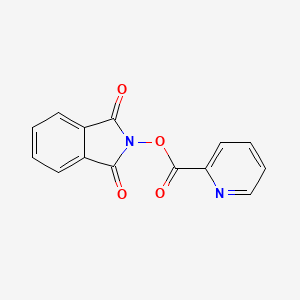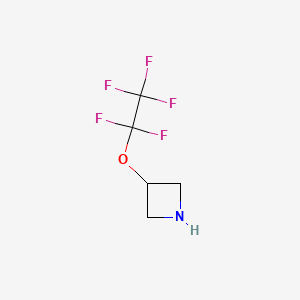
3-(Pentafluoroethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentafluoroethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a pentafluoroethoxy substituent. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the pentafluoroethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents, including the pentafluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups under mild conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pentafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include functionalized azetidines, which can be further utilized in various applications.
Applications De Recherche Scientifique
3-(Pentafluoroethoxy)azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 3-(Pentafluoroethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological molecules. The pentafluoroethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound without the pentafluoroethoxy group.
3-Methyl-3-(pentafluoroethoxy)azetidine: A derivative with a methyl group at the 3-position.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Comparison: 3-(Pentafluoroethoxy)azetidine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle . The methyl derivative, 3-Methyl-3-(pentafluoroethoxy)azetidine, shares similar properties but with additional steric effects due to the methyl group .
Propriétés
Formule moléculaire |
C5H6F5NO |
|---|---|
Poids moléculaire |
191.10 g/mol |
Nom IUPAC |
3-(1,1,2,2,2-pentafluoroethoxy)azetidine |
InChI |
InChI=1S/C5H6F5NO/c6-4(7,8)5(9,10)12-3-1-11-2-3/h3,11H,1-2H2 |
Clé InChI |
UYFZLTDVGLSJSD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


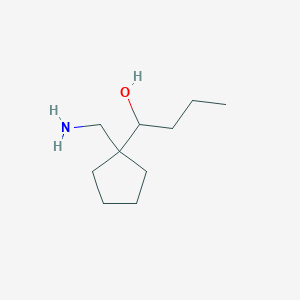
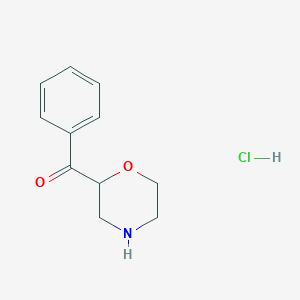
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
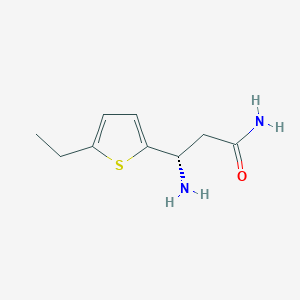
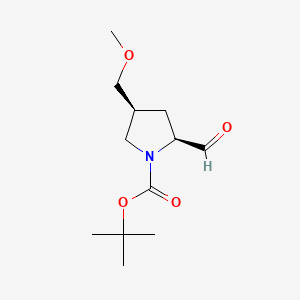
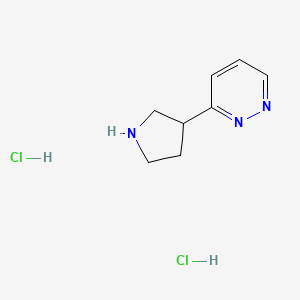
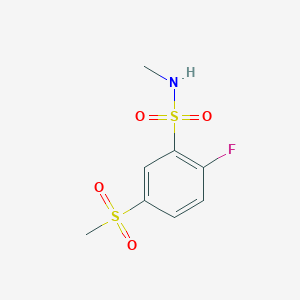
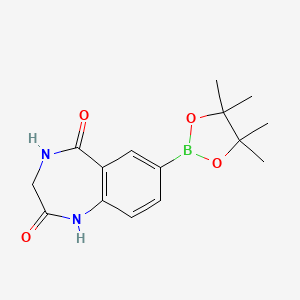
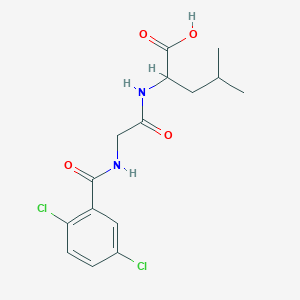
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
